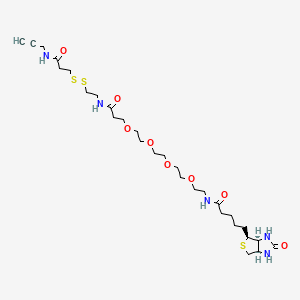

Biotin-PEG(4)-SS-Alkyne

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Propiedades

Fórmula molecular |

C29H49N5O8S3 |

|---|---|

Peso molecular |

691.9 g/mol |

Nombre IUPAC |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[3-oxo-3-[2-[[3-oxo-3-(prop-2-ynylamino)propyl]disulfanyl]ethylamino]propoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide |

InChI |

InChI=1S/C29H49N5O8S3/c1-2-9-30-27(37)8-20-44-45-21-11-32-26(36)7-12-39-14-16-41-18-19-42-17-15-40-13-10-31-25(35)6-4-3-5-24-28-23(22-43-24)33-29(38)34-28/h1,23-24,28H,3-22H2,(H,30,37)(H,31,35)(H,32,36)(H2,33,34,38)/t23-,24-,28-/m0/s1 |

Clave InChI |

GWOIFEYTEHHIJC-QONNDPFASA-N |

SMILES isomérico |

C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |

SMILES canónico |

C#CCNC(=O)CCSSCCNC(=O)CCOCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |

Origen del producto |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: A Cleavable Biotin Probe for Advancing Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG(4)-SS-Alkyne is a versatile chemoselective probe that integrates a biotin (B1667282) moiety for affinity purification, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce steric hindrance, a cleavable disulfide bond, and a terminal alkyne group for covalent ligation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This trifunctional molecule is an invaluable tool in chemical biology, proteomics, and drug development for the selective isolation, identification, and characterization of biomolecules. The incorporated disulfide bond allows for the gentle release of captured biomolecules from streptavidin affinity matrices, thereby improving recovery and preserving the integrity of the target molecules for downstream analysis. This guide provides a comprehensive overview of the technical specifications, experimental protocols, and key applications of this compound.

Core Concepts and Chemical Properties

This compound is a sophisticated chemical tool designed for the bio-orthogonal labeling and subsequent purification of azide-modified biomolecules. Its structure is a testament to thoughtful bioengineering, with each component serving a distinct and crucial purpose.

At its core, the molecule features a biotin group, which exhibits an exceptionally high binding affinity for streptavidin and avidin (B1170675) (Kd ≈ 10⁻¹⁵ M). This strong interaction forms the basis for highly selective affinity-based purification.

A polyethylene glycol (PEG) spacer with four repeating ethylene (B1197577) glycol units is incorporated to increase the hydrophilicity of the molecule, which improves its solubility in aqueous buffers commonly used in biological experiments. The PEG linker also provides a flexible spacer arm that minimizes steric hindrance between the biotin group and the labeled biomolecule, facilitating efficient binding to streptavidin.

The disulfide (SS) bond is a key feature, rendering the linker cleavable under mild reducing conditions. This allows for the gentle elution of the captured biomolecule from the streptavidin resin, leaving behind the biotin tag and a small remnant. This is a significant advantage over non-cleavable biotin linkers, which require harsh denaturing conditions for elution that can damage the target molecule and lead to the co-elution of non-specifically bound contaminants.

Finally, the terminal alkyne group enables the covalent attachment of the probe to azide-modified biomolecules through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

Quantitative Data

The key physical and chemical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |

| Molecular Weight | 691.92 g/mol |

| Purity | Typically >95% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF, and water |

| Storage | Store at -20°C, desiccated |

Experimental Protocols

The following sections provide detailed methodologies for the key applications of this compound, from the initial labeling of a target biomolecule to its final release from an affinity matrix. These protocols are based on established procedures for analogous disulfide-cleavable biotin probes and can be adapted for specific experimental needs.

Labeling of Azide-Modified Biomolecules via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "clicking" of this compound onto an azide-modified protein.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

DMSO

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare Stock Solutions:

-

This compound: 10 mM in DMSO.

-

CuSO₄: 50 mM in deionized water.

-

THPTA: 250 mM in deionized water.

-

Sodium ascorbate: 500 mM in deionized water (prepare fresh).

-

-

Prepare the Click-IT® Catalyst: In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 10 µL of 50 mM CuSO₄ and 10 µL of 250 mM THPTA). Vortex briefly to mix. This solution can be stored at -20°C for up to one month.

-

Reaction Setup: In a 1.5 mL microcentrifuge tube, combine the following in order:

-

Azide-modified protein solution (e.g., 1-5 mg/mL).

-

This compound stock solution to a final concentration of 100-200 µM.

-

Click-IT® Catalyst solution to a final copper concentration of 1-2 mM.

-

-

Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 5-10 mM. Vortex the tube gently to mix the components.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).

-

Removal of Excess Reagents: The unreacted this compound and catalyst can be removed by dialysis, gel filtration, or protein precipitation.

Affinity Purification of Biotinylated Biomolecules

This protocol describes the capture of the biotinylated protein using streptavidin-coated magnetic beads.

Materials:

-

Biotinylated protein sample from the previous step.

-

Streptavidin-coated magnetic beads.

-

Wash Buffer 1 (e.g., PBS with 0.5% SDS).

-

Wash Buffer 2 (e.g., PBS with 6 M urea).

-

Wash Buffer 3 (e.g., PBS).

-

Magnetic stand.

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads in their storage buffer. Transfer the desired amount of bead slurry to a new microcentrifuge tube. Place the tube on a magnetic stand to pellet the beads and carefully remove the supernatant.

-

Bead Equilibration: Wash the beads three times with Wash Buffer 3. After the final wash, resuspend the beads in PBS to their original concentration.

-

Binding: Add the biotinylated protein sample to the equilibrated streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow for efficient binding.

-

Washing: Place the tube on the magnetic stand to pellet the beads and discard the supernatant. Wash the beads sequentially with the following buffers to remove non-specifically bound proteins:

-

Two washes with Wash Buffer 1.

-

Two washes with Wash Buffer 2.

-

Three washes with Wash Buffer 3. After each wash, pellet the beads using the magnetic stand and discard the supernatant.

-

Cleavage and Elution of Captured Biomolecules

This protocol describes the reductive cleavage of the disulfide bond to release the captured protein from the streptavidin beads.

Materials:

-

Bead-bound biotinylated protein from the previous step.

-

Elution Buffer (e.g., 50 mM Dithiothreitol (DTT) or 10 mM 2-mercaptoethanol (B42355) in PBS, pH 8.0).

-

Alkylation solution (e.g., 100 mM iodoacetamide (B48618) in PBS) - optional, to prevent re-binding.

Procedure:

-

Elution: After the final wash, resuspend the beads in the Elution Buffer.

-

Incubation: Incubate the bead suspension for 30-60 minutes at 37°C with gentle shaking.

-

Collection of Eluate: Place the tube on the magnetic stand to pellet the beads. Carefully collect the supernatant containing the released protein.

-

(Optional) Alkylation: To prevent the re-formation of disulfide bonds and potential re-binding to any remaining biotinylated fragments, the eluted protein can be treated with an alkylating agent like iodoacetamide. Add the alkylation solution to the eluate and incubate for 30 minutes at room temperature in the dark.

-

Downstream Analysis: The eluted protein is now ready for downstream applications such as SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

Chemical Structure and Functional Components

Caption: Functional components of this compound.

Experimental Workflow: Labeling, Capture, and Release

Caption: Workflow for biomolecule labeling, capture, and release.

Application in a Signaling Pathway Investigation

Caption: Identifying protein interactions using a cleavable probe.

Concluding Remarks

This compound is a powerful and versatile reagent for modern biological research. Its trifunctional nature allows for the efficient and specific labeling of azide-modified biomolecules, their subsequent high-affinity capture, and their gentle release for downstream analysis. The cleavable disulfide linker is a particularly advantageous feature, as it overcomes many of the limitations associated with traditional biotin-streptavidin affinity purification. This technical guide provides a foundational understanding and practical protocols for the effective use of this compound. Researchers, scientists, and drug development professionals can leverage this tool to advance their studies in proteomics, drug target identification, and the elucidation of complex biological pathways. As with any experimental technique, optimization of the provided protocols for specific applications is encouraged to achieve the best possible results.

An In-depth Technical Guide to Biotin-PEG(4)-SS-Alkyne: Structure, Properties, and Applications in Chemoproteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG(4)-SS-Alkyne is a versatile chemoproteomic reagent designed for the enrichment and identification of biomolecules through the strategic combination of biotin-streptavidin affinity purification and bioorthogonal click chemistry. This trifunctional molecule incorporates a biotin (B1667282) moiety for high-affinity binding to streptavidin, a terminal alkyne group for covalent ligation to azide-modified targets via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, and a cleavable disulfide bond within its polyethylene (B3416737) glycol (PEG) spacer.

The key feature of this reagent is its cleavable linker. The disulfide bond allows for the mild elution of captured biomolecules from streptavidin resins using reducing agents, thereby overcoming the harsh conditions typically required to disrupt the strong biotin-streptavidin interaction. This is particularly advantageous for downstream applications such as mass spectrometry-based proteomics, where sample integrity is paramount. The hydrophilic PEG4 spacer enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, facilitating efficient labeling and capture of target molecules.

This guide provides a comprehensive overview of the structure, physicochemical properties, and common applications of this compound, complete with detailed experimental protocols and workflow diagrams to aid researchers in its effective implementation.

Physicochemical Properties

The fundamental properties of this compound are summarized in the table below, providing essential information for its handling, storage, and use in experimental design.

| Property | Value | Source |

| Chemical Formula | C₂₉H₄₉N₅O₈S₃ | |

| Molecular Weight | 691.92 g/mol | |

| CAS Number | 1260247-54-8 | |

| Appearance | White to off-white solid | N/A |

| Purity | >96% | |

| Solubility | Soluble in DMSO, DMF | |

| Storage Conditions | Store at -20°C, desiccated and protected from light |

Core Applications and Methodologies

This compound is a powerful tool for a range of applications in chemical biology and drug discovery, primarily centered around the identification and characterization of protein targets and interactions.

Key Applications:

-

Activity-Based Protein Profiling (ABPP): Used to identify the protein targets of small molecule inhibitors or to profile the activity of entire enzyme families.

-

Target Identification for Drug Discovery: Enables the elucidation of the molecular targets of bioactive compounds.

A Technical Guide to Cleavable Biotin Probes for Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

The convergence of click chemistry and cleavable biotin (B1667282) probes has revolutionized the study of complex biological systems. This powerful combination allows for the robust and specific labeling of target biomolecules, followed by their efficient enrichment and subsequent release for downstream analysis, such as mass spectrometry-based proteomics. The ability to cleave the biotin tag under mild conditions overcomes the major limitation of the strong biotin-streptavidin interaction, which often requires harsh denaturing conditions for elution, leading to co-purification of contaminants and potential damage to the target molecule.

This technical guide provides an in-depth overview of the core principles, available technologies, and practical applications of cleavable biotin probes in click chemistry. We will delve into the various types of cleavable linkers, present their key performance characteristics in a comparative format, and provide detailed experimental protocols for their successful implementation in the laboratory.

Core Concepts: The Anatomy of a Cleavable Biotin Probe

A cleavable biotin probe for click chemistry is a trifunctional molecule meticulously designed for sequential bioorthogonal reactions and reversible affinity purification. Its modular structure typically consists of three key components:

-

A Bioorthogonal Handle: This is a reactive group, most commonly an azide (B81097) or an alkyne, that enables the probe to be covalently attached to a target molecule of interest via a click chemistry reaction. The target molecule is typically metabolically, enzymatically, or chemically pre-labeled with the complementary reactive partner (e.g., an alkyne if the probe has an azide).

-

A Cleavable Linker: This is the central component that allows for the controlled release of the captured biomolecule from the biotin tag. Various chemical motifs are employed as cleavable linkers, each responsive to a specific cleavage agent or condition, such as acid, light, reducing agents, or bases.

-

An Affinity Tag: Biotin is the universally employed affinity tag due to its extraordinarily high affinity for streptavidin (or avidin), which is typically immobilized on a solid support like agarose (B213101) or magnetic beads. This strong interaction facilitates the highly efficient capture and enrichment of biotinylated molecules from complex biological mixtures.

Types of Cleavable Linkers: A Comparative Overview

The choice of a cleavable linker is critical and depends on the nature of the target biomolecule, the experimental workflow, and the downstream analytical methods. The ideal linker should be stable under labeling and purification conditions but should be cleaved with high efficiency under mild conditions that do not compromise the integrity of the target molecule. Below is a summary of the most common types of cleavable linkers used in biotin probes for click chemistry.

| Linker Type | Cleavage Reagent/Condition | Cleavage Mechanism | Advantages | Disadvantages | Mass Remnant (Da) |

| Acid-Cleavable (DADPS) | 10% Formic Acid, 30 min, RT[1][2] | Hydrolysis of a dialkoxydiphenylsilane (DADPS) ether | Mild cleavage conditions, high cleavage efficiency (>98%)[1], small mass remnant[1][2] | Potential for non-specific labeling, though generally low[1] | 143[1][2] |

| Photocleavable (PC) | UV irradiation (~365 nm)[1] | Photolytic cleavage of a nitrobenzyl ether or similar photolabile group | Reagent-free cleavage, spatially and temporally controllable | Can generate reactive byproducts that may modify the target protein, may require specialized equipment | Varies depending on the linker structure |

| Disulfide-Based (Thiol-Cleavable) | Dithiothreitol (DTT), β-mercaptoethanol (BME)[1] | Reduction of a disulfide bond | Mild, reducing conditions compatible with many biological samples | Potential for premature cleavage in the reducing intracellular environment, can lead to non-specific labeling of cysteine-containing proteins[1] | Varies depending on the linker structure |

| Diazobenzene-Based (Reduction-Cleavable) | 50 mM Sodium Dithionite (B78146) (Na2S2O4)[1][2] | Reduction of an azo bond | Orthogonal to thiol-based reducing agents | Cleavage can be slow and may require multiple treatments for high efficiency[3], dithionite solutions are unstable | Varies depending on the linker structure |

| Dde-Based (Base-Labile) | Hydrazine or hydroxylamine | Cleavage of the 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) protecting group | Mild cleavage conditions | Hydrazine is toxic and requires careful handling | Varies depending on the linker structure |

| Diol-Based | Sodium Periodate (NaIO4) | Oxidative cleavage of a vicinal diol | Rapid and efficient cleavage | Periodate is a strong oxidizing agent and may damage certain amino acid residues | Varies depending on the linker structure |

Experimental Workflows and Protocols

The successful application of cleavable biotin probes in click chemistry involves a multi-step workflow. Below, we provide a generalized experimental workflow and detailed protocols for the key steps.

Logical Workflow for a Typical Experiment

Caption: A generalized experimental workflow for utilizing cleavable biotin probes.

Protocol 1: Protein Labeling via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of an alkyne-modified proteome with an azide-functionalized cleavable biotin probe.

Materials:

-

Cell lysate containing alkyne-modified proteins

-

Azide-cleavable biotin probe (e.g., DADPS-biotin-azide)

-

Tris(2-carboxyethyl)phosphine (TCEP) solution (20 mM in water, freshly prepared)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) solution (2 mM in DMSO)

-

Copper(II) sulfate (B86663) (CuSO4) solution (20 mM in water)

-

SDS buffer (4% w/v SDS, 150 mM NaCl, 50 mM TEAB, pH 7.55)

-

Methanol, Chloroform, and Water (for protein precipitation)

Procedure:

-

To 1 mg of protein lysate in a microcentrifuge tube, add SDS buffer to a final concentration of 1% SDS.

-

Add the azide-cleavable biotin probe to a final concentration of 100 µM.

-

Add TCEP to a final concentration of 1 mM.

-

Add TBTA to a final concentration of 100 µM.

-

Vortex briefly to mix.

-

Initiate the click reaction by adding CuSO4 to a final concentration of 1 mM.

-

Incubate the reaction at room temperature for 1-2 hours with gentle shaking.

-

Precipitate the protein by adding methanol, chloroform, and water in a 4:1:3 ratio.

-

Vortex and centrifuge at 14,000 x g for 5 minutes to pellet the protein.

-

Carefully remove the supernatant and wash the pellet with methanol.

-

Air-dry the protein pellet.

Protocol 2: Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotinylated proteins using streptavidin-coated magnetic beads.

Materials:

-

Resuspended protein pellet from Protocol 1

-

Streptavidin magnetic beads

-

RIPA buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS)

-

Wash Buffer 1 (2% SDS in PBS)

-

Wash Buffer 2 (0.1% SDS, 1% Triton X-100, 1 mM EDTA, 500 mM NaCl in 50 mM HEPES pH 7.5)

-

Wash Buffer 3 (0.5% NP-40, 0.5% sodium deoxycholate, 1 mM EDTA, 250 mM LiCl in 10 mM Tris-HCl pH 8.0)

-

PBS (Phosphate Buffered Saline)

Procedure:

-

Resuspend the protein pellet in RIPA buffer.

-

Equilibrate the streptavidin magnetic beads by washing them three times with RIPA buffer.

-

Add the equilibrated beads to the protein lysate and incubate for 1-2 hours at 4°C with rotation.

-

Pellet the beads using a magnetic stand and discard the supernatant.

-

Wash the beads sequentially with the following buffers:

-

Twice with Wash Buffer 1.

-

Once with Wash Buffer 2.

-

Once with Wash Buffer 3.

-

Twice with PBS.

-

-

After the final wash, the beads are ready for elution or on-bead digestion.

Protocol 3: Elution of Captured Proteins via Cleavage

This protocol describes the release of captured proteins from the streptavidin beads by cleaving the linker. The example provided is for an acid-cleavable DADPS linker.

Materials:

-

Beads with bound biotinylated proteins from Protocol 2

-

Elution Buffer (10% formic acid in water)[1]

-

Neutralization Buffer (e.g., 1 M Tris-HCl pH 8.0)

Procedure:

-

To the washed beads, add the Elution Buffer.

-

Incubate at room temperature for 30 minutes with gentle shaking.[1]

-

Pellet the beads with a magnetic stand and carefully transfer the supernatant containing the eluted proteins to a new tube.

-

Neutralize the eluate by adding an appropriate amount of Neutralization Buffer.

-

The eluted proteins are now ready for downstream analysis, such as SDS-PAGE or mass spectrometry.

Protocol 4: On-Bead Digestion for Mass Spectrometry Analysis

This protocol is an alternative to elution and is commonly used for proteomics studies. It involves digesting the captured proteins into peptides while they are still bound to the beads.

Materials:

-

Beads with bound biotinylated proteins from Protocol 2

-

Reduction Buffer (10 mM DTT in 50 mM ammonium (B1175870) bicarbonate)

-

Alkylation Buffer (55 mM iodoacetamide (B48618) in 50 mM ammonium bicarbonate)

-

Trypsin solution (e.g., 20 µg/mL in 50 mM ammonium bicarbonate)

-

Quenching solution (e.g., 1% formic acid)

Procedure:

-

Wash the beads twice with 50 mM ammonium bicarbonate.

-

Resuspend the beads in Reduction Buffer and incubate at 56°C for 30 minutes.

-

Cool the sample to room temperature and add Alkylation Buffer. Incubate in the dark for 20 minutes.

-

Add the trypsin solution to the beads and incubate overnight at 37°C with shaking.

-

Pellet the beads and transfer the supernatant containing the digested peptides to a new tube.

-

Quench the digestion by adding formic acid to a final concentration of 1%.

-

The peptide mixture is now ready for desalting and subsequent mass spectrometry analysis.

Signaling Pathway and Workflow Diagrams

Click Chemistry Labeling and Enrichment Workflow

Caption: Workflow of labeling, capture, and release using a cleavable biotin probe.

Decision Tree for Choosing a Cleavable Linker

Caption: A decision-making guide for selecting an appropriate cleavable linker.

Conclusion

Cleavable biotin probes for click chemistry represent a cornerstone technology in modern chemical biology and proteomics. The ability to specifically label, enrich, and then gently release target biomolecules has opened up new avenues for understanding complex biological processes. The diverse range of available cleavable linkers provides researchers with the flexibility to tailor their experimental design to the specific needs of their research question. By carefully considering the properties of the target molecule and the downstream analytical methods, and by following robust experimental protocols, scientists can harness the full potential of this powerful technology to gain unprecedented insights into the machinery of life.

References

An In-Depth Technical Guide to Bio-orthogonal Labeling with Biotin Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bio-orthogonal labeling using biotin (B1667282) alkyne, a powerful tool in chemical biology and drug development. It details the underlying chemistry, experimental protocols, and applications of this technique, with a focus on providing practical information for researchers in the field.

Core Principles of Bio-orthogonal Labeling

Bio-orthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. The term, coined by Carolyn R. Bertozzi, has revolutionized the study of biomolecules in their natural environment. At the heart of this field lies "click chemistry," a set of reactions that are rapid, selective, and high-yielding.

The most prominent bio-orthogonal reactions used with biotin alkyne are the azide-alkyne cycloadditions:

-

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide (B81097) and a terminal alkyne, forming a stable triazole linkage. While highly efficient, the cytotoxicity of the copper catalyst generally limits its use to in vitro applications or fixed cells.

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of the copper catalyst, SPAAC utilizes a strained cyclooctyne (B158145) that reacts spontaneously with an azide. This reaction is driven by the release of ring strain, allowing it to proceed rapidly at physiological temperatures, making it ideal for labeling in living cells and organisms.

In a typical bio-orthogonal labeling experiment, a biomolecule of interest is first tagged with a chemical reporter (either an azide or an alkyne) through metabolic or chemical means. Then, a probe containing the complementary functional group and a reporter moiety (in this case, biotin) is introduced. The bio-orthogonal reaction then specifically and covalently links the probe to the tagged biomolecule.

The Biotin Alkyne Probe

Biotin alkyne is a key reagent in this methodology. It consists of two essential components:

-

Biotin: A small vitamin with an exceptionally high affinity for the proteins avidin (B1170675) and streptavidin. This strong and specific interaction is exploited for the robust detection and affinity purification of labeled molecules.

-

Alkyne: The reactive group that participates in the azide-alkyne cycloaddition reaction.

Various forms of biotin alkyne are commercially available, including those with spacers (e.g., PEG) to enhance solubility and reduce steric hindrance, and cleavable linkers that allow for the release of the labeled biomolecule after purification.

Data Presentation: Quantitative Comparison of Biotin Alkyne Probes

The choice of biotin alkyne probe can significantly impact the outcome of an experiment. Below is a summary of key quantitative parameters for different types of probes.

Table 1: Comparison of Cleavable Biotin Alkyne Linkers

| Linker Type | Cleavage Condition | Cleavage Efficiency | Residual Mass (Da) | Key Features |

| Dialkoxydiphenylsilane (DADPS) | 10% Formic Acid, 30 min | High | 143 | Highly selective labeling and efficient cleavage under mild acidic conditions. Outperforms many other linkers in peptide-centric chemoproteomics. |

| Photocleavable (PC) | UV irradiation (e.g., 365 nm) | Variable | Dependent on linker structure | Allows for spatiotemporal control of cleavage. May have lower labeling efficiency compared to other linkers. |

| Disulfide | Reducing agents (e.g., DTT, TCEP) | High | Dependent on linker structure | Compatible with mass spectrometry workflows that include reduction and alkylation steps. |

| Diazo | 50 mM Sodium Dithionite | High | Dependent on linker structure | Cleavable under mild reducing conditions. |

| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) | 2% Hydrazine | High | Dependent on linker structure | Offers higher labeling efficiency than PC-biotin-alkyne. |

Note: Cleavage efficiency and residual mass can vary depending on the specific linker structure and experimental conditions.

Table 2: Second-Order Rate Constants for Common Cyclooctynes in SPAAC

| Cyclooctyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |

| DIBO (Dibenzocyclooctyne) | ~0.1 | Good reactivity and stability. |

| BCN (Bicyclononyne) | ~0.3 | Increased reactivity due to higher ring strain. |

| DIFO (Difluorinated Cyclooctyne) | ~0.4 | Electron-withdrawing fluorine atoms enhance reactivity. |

| DBCO (Dibenzocyclooctynol) | ~0.9 | High reactivity and good aqueous solubility. |

Note: Rate constants can vary depending on the solvent and the specific azide used.

Experimental Protocols

This section provides detailed methodologies for key experiments involving bio-orthogonal labeling with biotin alkyne.

Metabolic Labeling of Proteins with Azidohomoalanine (AHA)

This protocol describes the incorporation of the methionine analog, azidohomoalanine (AHA), into newly synthesized proteins in cultured cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

Methionine-free cell culture medium

-

L-azidohomoalanine (AHA)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protease inhibitors

Procedure:

-

Cell Culture: Culture cells to the desired confluency in complete medium.

-

Methionine Depletion: Aspirate the complete medium, wash the cells once with warm PBS, and then incubate in methionine-free medium for 1 hour to deplete intracellular methionine stores.

-

AHA Labeling: Replace the methionine-free medium with fresh methionine-free medium supplemented with 25-50 µM AHA. The optimal concentration may vary depending on the cell line.

-

Incubation: Incubate the cells for 4-24 hours to allow for the incorporation of AHA into newly synthesized proteins. The incubation time can be adjusted to study protein synthesis over different time windows.

-

Cell Harvest: Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Cell Lysis: Lyse the cells by adding ice-cold lysis buffer containing protease inhibitors.

-

Lysate Clarification: Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay (e.g., BCA assay). The lysate is now ready for the click chemistry reaction.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on a Protein Lysate

This protocol describes the labeling of AHA-containing proteins in a cell lysate with biotin alkyne using a CuAAC reaction.

Materials:

-

AHA-labeled protein lysate

-

Biotin alkyne (e.g., Biotin-PEG4-Alkyne)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

PBS

Procedure:

-

Prepare Click-&-Go™ Reagent Cocktail: For each 100 µL of lysate, prepare the following cocktail immediately before use:

-

93 µL of PBS

-

2 µL of 50 mM CuSO₄

-

4 µL of 50 mM THPTA

-

1 µL of 10 mM Biotin alkyne

-

-

Add Reducing Agent: Just before adding to the sample, add 5 µL of freshly prepared 500 mM sodium ascorbate to the cocktail and vortex briefly.

-

Labeling Reaction: Add 100 µL of the complete Click-&-Go™ reagent cocktail to 100 µg of AHA-labeled protein lysate.

-

Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

-

Protein Precipitation (Optional but Recommended): To remove excess reagents, precipitate the protein using a methanol/chloroform precipitation method.

-

Resuspend: Resuspend the protein pellet in a buffer suitable for downstream applications (e.g., 1% SDS in PBS for affinity purification).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) in Live Cells

This protocol describes the labeling of azide-modified biomolecules on the surface of living cells with a cyclooctyne-biotin conjugate.

Materials:

-

Cells metabolically labeled with an azide-containing precursor (e.g., Ac₄ManNAz for glycans)

-

Cyclooctyne-biotin conjugate (e.g., DBCO-biotin)

-

Complete cell culture medium

-

PBS

Procedure:

-

Prepare Labeling Solution: Prepare a stock solution of the cyclooctyne-biotin conjugate in DMSO. Dilute the stock solution in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Cell Washing: Gently wash the azide-labeled cells twice with warm PBS.

-

Labeling Reaction: Add the cyclooctyne-biotin labeling solution to the cells and incubate for 30-60 minutes at 37°C.

-

Washing: Wash the cells three times with warm PBS to remove unreacted cyclooctyne-biotin.

-

Downstream Analysis: The cells are now ready for downstream applications such as cell lysis for affinity purification or fluorescence microscopy if a fluorescently tagged streptavidin is used for detection.

Affinity Purification of Biotinylated Proteins

This protocol describes the enrichment of biotin-labeled proteins using streptavidin-conjugated magnetic beads.

Materials:

-

Biotinylated protein sample

-

Streptavidin-conjugated magnetic beads

-

Wash Buffer 1 (1% SDS in PBS)

-

Wash Buffer 2 (8 M urea (B33335) in 100 mM Tris-HCl, pH 8.0)

-

Wash Buffer 3 (20% acetonitrile (B52724) in PBS)

-

Elution Buffer (e.g., 2% SDS, 30 mM biotin, 6 M urea, 2 M thiourea, pH 12, or specific cleavage buffer for cleavable linkers)

-

Magnetic rack

Procedure:

-

Bead Preparation: Resuspend the streptavidin magnetic beads and transfer the desired amount to a new tube. Place the tube on a magnetic rack to pellet the beads, and discard the supernatant. Wash the beads twice with Wash Buffer 1.

-

Binding: Resuspend the beads in the biotinylated protein sample. Incubate for 1-2 hours at room temperature with gentle rotation to allow for binding.

-

Washing: Place the tube on the magnetic rack to pellet the beads and discard the supernatant. Perform a series of stringent washes to remove non-specifically bound proteins:

-

Wash twice with Wash Buffer 1.

-

Wash twice with Wash Buffer 2.

-

Wash twice with Wash Buffer 3.

-

-

Elution:

-

For Non-cleavable Linkers: Resuspend the beads in elution buffer and incubate at 95°C for 10 minutes. Place the tube on the magnetic rack and collect the supernatant containing the eluted proteins.

-

For Cleavable Linkers: Resuspend the beads in the appropriate cleavage buffer (see Table 1) and incubate under the specified conditions. Pellet the beads and collect the supernatant.

-

-

Sample Preparation for Downstream Analysis: The eluted sample can be further processed for analysis by SDS-PAGE, Western blotting, or mass spectrometry.

Mandatory Visualizations

General Workflow for Bio-orthogonal Labeling and Proteomic Analysis

An In-depth Technical Guide to Protein Enrichment Using Biotin-PEG(4)-SS-Alkyne

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Biotin-PEG(4)-SS-Alkyne, a versatile reagent for the enrichment of specific protein populations from complex biological samples. We will delve into its chemical properties, the principles behind its application, detailed experimental protocols, and data interpretation.

Introduction to this compound

This compound is a trifunctional molecule designed for the selective isolation of proteins. It features three key components:

-

Biotin (B1667282): A vitamin with an exceptionally high affinity for streptavidin, enabling highly specific and robust capture of biotinylated molecules.

-

PEG(4) Spacer: A polyethylene (B3416737) glycol linker that enhances the solubility of the reagent in aqueous buffers and minimizes steric hindrance, thereby improving the efficiency of both the click reaction and the subsequent binding to streptavidin.

-

Alkyne Group: A terminal alkyne that allows for its covalent attachment to azide-modified proteins via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bioorthogonal "click chemistry" reaction.

-

Disulfide (SS) Linker: A cleavable disulfide bond within the spacer arm that allows for the mild elution of captured proteins from streptavidin beads using reducing agents. This is a significant advantage over non-cleavable biotin tags, which often require harsh denaturing conditions for elution that can interfere with downstream analyses like mass spectrometry.

The combination of these features makes this compound an ideal tool for a variety of proteomics applications, most notably in Bioorthogonal Non-Canonical Amino Acid Tagging (BONCAT). In BONCAT, cells are cultured with an azide-modified amino acid analogue, such as L-azidohomoalanine (AHA), which is incorporated into newly synthesized proteins. These azide-labeled proteins can then be specifically tagged with this compound, allowing for their enrichment and subsequent identification and quantification by mass spectrometry. This provides a powerful method to study dynamic changes in the proteome in response to various stimuli.

Chemical Properties

A clear understanding of the chemical properties of this compound is essential for its effective use in experimental settings.

| Property | Value |

| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |

| Molecular Weight | 691.92 g/mol |

| Purity | Typically >96% |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO, DMF |

| Storage | Store at -20°C, desiccated |

Experimental Workflow for Protein Enrichment

The following sections provide a detailed, step-by-step protocol for the enrichment of newly synthesized proteins using the BONCAT methodology in conjunction with this compound.

General Experimental Workflow

The overall workflow for protein enrichment using this compound is a multi-step process that requires careful attention to detail to ensure high-quality results.

An In-depth Technical Guide to Disulfide-Cleavable Biotinylation Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of disulfide-cleavable biotinylation reagents, essential tools in modern molecular biology, proteomics, and drug development. We will delve into the core principles of these reagents, their chemical diversity, and their applications in various experimental workflows. Detailed protocols and comparative data are presented to facilitate their effective use in the laboratory.

Introduction to Disulfide-Cleavable Biotinylation

Biotinylation is the process of covalently attaching biotin (B1667282) to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally strong and specific interaction between biotin (Vitamin H) and avidin (B1170675) or streptavidin (Ka ≈ 10¹⁵ M⁻¹) forms the basis for numerous detection, purification, and immobilization applications.[1][2]

While the strength of the biotin-avidin interaction is a significant advantage, it can also present a challenge when the recovery of the biotinylated molecule is desired. Harsh denaturing conditions are often required to dissociate this complex, which can compromise the structure and function of the target molecule. Disulfide-cleavable biotinylation reagents offer an elegant solution to this problem. These reagents incorporate a disulfide bond within their spacer arm, which can be easily cleaved under mild reducing conditions.[1][3] This allows for the gentle release of the biotinylated molecule from the avidin/streptavidin matrix, preserving its biological activity.

Chemistry of Disulfide-Cleavable Biotinylation Reagents

The most commonly used disulfide-cleavable biotinylation reagents are N-hydroxysuccinimide (NHS) esters, which react efficiently with primary amines (-NH₂) present on lysine (B10760008) residues and the N-terminus of proteins.[4] The reaction forms a stable amide bond, releasing NHS as a byproduct.[5]

The key feature of these reagents is the disulfide bond (-S-S-) integrated into the spacer arm that connects the biotin moiety to the reactive group. This disulfide bond can be readily cleaved by reducing agents such as dithiothreitol (B142953) (DTT), 2-mercaptoethanol (B42355) (BME), or tris(2-carboxyethyl)phosphine (B1197953) (TCEP).[3][6]

Key Reagents and Their Properties

A variety of disulfide-cleavable biotinylation reagents are commercially available, differing primarily in their solubility, spacer arm length, and the nature of their reactive group. The choice of reagent depends on the specific application and the properties of the target molecule.

| Reagent | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Solubility | Key Features |

| NHS-SS-Biotin | 575.7 | 24.3 | Water-insoluble (soluble in DMSO or DMF) | Membrane-permeable, suitable for intracellular labeling. |

| Sulfo-NHS-SS-Biotin | 606.69 | 24.3 | Water-soluble | Membrane-impermeable due to the sulfonate group, ideal for cell surface protein labeling.[6][7][8] |

| Disulfide Biotin Azide | 692.91 | N/A | Soluble in DMSO, DMF | Azide-activated for click chemistry reactions with alkyne-containing molecules.[9] |

| Disulfide Biotin DBCO | 869.12 | N/A | Soluble in DMSO, DMF, DCM, THF, Chloroform | DBCO-activated for copper-free click chemistry with azide-containing molecules.[1] |

Experimental Workflows and Protocols

Disulfide-cleavable biotinylation reagents are integral to a range of experimental workflows, including affinity purification, cell surface labeling, and western blotting.

General Biotinylation of Proteins

This protocol describes the general procedure for biotinylating a purified protein in solution.

Materials:

-

Purified protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

-

Disulfide-cleavable biotinylation reagent (e.g., NHS-SS-Biotin or Sulfo-NHS-SS-Biotin)

-

Anhydrous DMSO or DMF (for water-insoluble reagents)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5 or 100 mM glycine)

-

Desalting column or dialysis cassette

Procedure:

-

Prepare the Protein Solution: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the biotinylation reaction and should be avoided.[5]

-

Prepare the Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent. For water-insoluble reagents like NHS-SS-Biotin, dissolve in a small amount of DMSO or DMF before adding to the aqueous protein solution. For water-soluble reagents like Sulfo-NHS-SS-Biotin, dissolve directly in an aqueous buffer.[5] The NHS-ester moiety is susceptible to hydrolysis, so stock solutions should not be prepared for storage.[5][10]

-

Reaction: Add a 10- to 20-fold molar excess of the biotinylation reagent to the protein solution. The optimal molar ratio may need to be determined empirically.

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[5]

-

Quenching: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS-ester.

-

Purification: Remove excess, non-reacted biotinylation reagent and byproducts using a desalting column or dialysis.

Cell Surface Protein Biotinylation

This protocol is designed for labeling proteins on the surface of living cells using a membrane-impermeable reagent like Sulfo-NHS-SS-Biotin.

Materials:

-

Cultured cells

-

Ice-cold PBS (pH 8.0)

-

Sulfo-NHS-SS-Biotin

-

Quenching solution (e.g., 100 mM glycine in PBS)

-

Lysis buffer

Procedure:

-

Cell Preparation: Wash the cultured cells three times with ice-cold PBS (pH 8.0) to remove any contaminating proteins from the culture medium.[10]

-

Biotinylation: Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.[10] Add freshly prepared Sulfo-NHS-SS-Biotin to a final concentration of 0.5-1 mg/mL.

-

Incubation: Incubate the cells on ice for 30 minutes with gentle agitation.[7]

-

Quenching: Terminate the reaction by washing the cells three times with an ice-cold quenching solution.[7]

-

Cell Lysis: Lyse the cells using an appropriate lysis buffer to extract the biotinylated proteins for downstream analysis.

Affinity Purification of Biotinylated Proteins

This protocol outlines the capture and subsequent elution of biotinylated proteins using an avidin or streptavidin affinity resin.

Materials:

-

Biotinylated protein sample

-

Streptavidin or Avidin-agarose beads

-

Wash buffer (e.g., PBS with 0.1% Tween-20)

-

Elution buffer (Wash buffer containing 50 mM DTT or 10 mM TCEP)

Procedure:

-

Binding: Incubate the biotinylated protein sample with the streptavidin-agarose beads for 1-2 hours at 4°C with gentle rotation.

-

Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specifically bound proteins.

-

Elution: To release the bound protein, resuspend the beads in elution buffer.

-

Incubation for Cleavage: Incubate for 1 hour at room temperature or 30 minutes at 37°C to allow for the cleavage of the disulfide bond.

-

Collection: Pellet the beads and collect the supernatant containing the purified, biotin-free protein.

Western Blot Detection of Biotinylated Proteins

Biotinylated proteins can be detected on a western blot using a streptavidin-HRP conjugate.

Materials:

-

PVDF or nitrocellulose membrane with transferred proteins

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Streptavidin-HRP conjugate

-

TBST (Tris-buffered saline with 0.1% Tween-20)

-

Chemiluminescent substrate

Procedure:

-

Blocking: After protein transfer, block the membrane for 1 hour at room temperature in blocking buffer.[8]

-

Streptavidin-HRP Incubation: Incubate the membrane with a diluted solution of streptavidin-HRP (typically 1:5,000 to 1:20,000 dilution) in blocking buffer for 1 hour at room temperature.[11]

-

Washing: Wash the membrane three times for 10 minutes each with TBST.[11]

-

Detection: Incubate the membrane with a chemiluminescent substrate and visualize the signal using a CCD camera or X-ray film.[11]

Visualizing the Workflows

The following diagrams illustrate the key chemical reactions and experimental workflows described in this guide.

Applications in Research and Drug Development

Disulfide-cleavable biotinylation reagents have become indispensable in various research and development areas:

-

Proteomics: They are used for the enrichment of specific protein complexes for mass spectrometry analysis. The ability to elute the complex without streptavidin contamination is a significant advantage.[12]

-

Cell Biology: The labeling of cell surface proteins allows for the study of receptor internalization, protein trafficking, and the composition of the plasma membrane.[7][13]

-

Drug Discovery: These reagents can be used to identify the targets of small molecule drugs through affinity-based pulldown assays.

-

Antibody Engineering: Biotinylation of antibodies facilitates their use in a wide range of immunoassays, including ELISA, western blotting, and immunohistochemistry.[14]

Conclusion

Disulfide-cleavable biotinylation reagents provide a powerful and versatile tool for the reversible labeling of biomolecules. By enabling the gentle cleavage of the biotin tag, these reagents overcome a key limitation of the traditional avidin-biotin system. The availability of a diverse range of reagents with different properties allows researchers to tailor their biotinylation strategy to the specific needs of their experiment. A thorough understanding of the chemistry and protocols outlined in this guide will empower researchers to effectively utilize these reagents in their pursuit of scientific discovery and therapeutic innovation.

References

- 1. vectorlabs.com [vectorlabs.com]

- 2. Biotinylation and Haptenylation Reagents—Section 4.2 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. Cleavable Biotin Probes for Labeling of Biomolecules via the Azide – Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 6. Surface protein biotinylation [protocols.io]

- 7. Biotinylation of Cell Surface Proteins [bio-protocol.org]

- 8. Biotinylated Antibodies [bdbiosciences.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. fortislife.com [fortislife.com]

- 12. Cleavable Affinity Purification (Cl-AP): A One-step Procedure to Affinity Purify Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ukdiss.com [ukdiss.com]

- 14. Antibody Biotinylation Protocol - Creative Biolabs [neutab.creative-biolabs.com]

The Strategic Advantage of PEG4 Spacers in Biotin Probes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin (B1667282) to a molecule of interest, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) forms the basis for numerous applications, including immunoassays, affinity purification, proximity labeling, and targeted drug delivery. The choice of the linker, or spacer arm, that connects biotin to the target molecule is a critical determinant of the success and reliability of these applications. Among the various spacer options, the polyethylene (B3416737) glycol (PEG) spacer, particularly the discrete PEG4 spacer consisting of four ethylene (B1197577) glycol units, has emerged as a superior choice for enhancing the performance of biotin probes.

This technical guide provides a comprehensive overview of the benefits of incorporating a PEG4 spacer in biotin probes. It delves into the physicochemical properties that confer these advantages, presents available quantitative data, details key experimental protocols, and provides visualizations of relevant workflows and mechanisms.

Core Benefits of the PEG4 Spacer

The unique properties of the PEG4 spacer address several common challenges encountered in biotin-based assays and applications, leading to improved performance and more reliable results.

Enhanced Hydrophilicity and Solubility

A significant advantage of the PEG4 spacer is its inherent hydrophilicity. Many biomolecules, including antibodies and proteins, can become less soluble or prone to aggregation upon biotinylation, especially with hydrophobic linkers. The ethylene glycol units of the PEG4 spacer are highly water-soluble, which helps to maintain the solubility of the resulting biotinylated conjugate.[1][2] This is particularly crucial when working with proteins that are already prone to aggregation or when a high degree of biotinylation is desired.[3]

Reduction of Steric Hindrance

The biotin-streptavidin interaction, while strong, can be sterically hindered if the biotin moiety is too close to the surface of the labeled molecule. This can prevent the bulky streptavidin protein from efficiently accessing and binding to the biotin. The PEG4 spacer, with a length of approximately 29 Å (Angstroms), provides an optimal distance between the biotin and the conjugated molecule, minimizing steric hindrance and ensuring efficient binding of streptavidin.[2][4] This increased accessibility leads to improved signal detection in assays and more efficient capture in affinity purification.[5]

Minimized Non-Specific Binding

The hydrophilic and flexible nature of the PEG spacer creates a "molecular cloud" around the biotinylated molecule. This can help to reduce non-specific binding to other proteins or surfaces, a common issue that can lead to high background noise and false-positive results in assays. By minimizing these unwanted interactions, the PEG4 spacer contributes to a higher signal-to-noise ratio and improved assay sensitivity.

Decreased Aggregation of Conjugates

Antibodies and other proteins labeled with biotinylation reagents containing only hydrocarbon spacers can be prone to aggregation, especially during storage. The hydrophilic PEG4 spacer helps to prevent this aggregation, leading to more stable and reliable reagents.[3][4]

Quantitative Data and Comparisons

While direct, extensive quantitative comparisons of PEG4 with other spacer arms in a single study are limited, the available data consistently supports the advantages of PEG spacers. The table below summarizes key properties and qualitative comparisons.

| Feature | Biotin-PEG4 Spacer | Long-Chain (LC) Hydrocarbon Spacer | Short or No Spacer |

| Spacer Arm Length | ~29 Å[4] | ~22.4 Å (NHS-LC-Biotin) | Variable, generally < 10 Å |

| Hydrophilicity | High[1][2] | Low to Moderate | Low |

| Solubility of Conjugate | Increased[1][2] | Can be decreased | Can be significantly decreased |

| Reduction of Steric Hindrance | Excellent[2][5] | Good | Poor |

| Non-Specific Binding | Minimized | Moderate | High |

| Aggregation of Conjugates | Reduced[3][4] | Prone to aggregation | Highly prone to aggregation |

| Signal-to-Noise Ratio | High | Moderate | Low |

A study investigating the influence of spacer arm length on biotinylated microplates for biotin assays demonstrated that longer spacer arms, such as those provided by PEG linkers, resulted in improved dose-response curves, suggesting more efficient binding of streptavidin-enzyme conjugates.[6]

Experimental Protocols

Protocol 1: General Protein Biotinylation using Biotin-PEG4-NHS Ester

This protocol describes a general method for labeling proteins with biotin using an N-hydroxysuccinimide (NHS) ester-functionalized PEG4-biotin, which reacts with primary amines (e.g., lysine (B10760008) residues).[4]

Materials:

-

Protein of interest (in an amine-free buffer like PBS, pH 7.2-8.0)

-

Biotin-PEG4-NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Desalting column or dialysis cassette for purification

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

-

Prepare Protein Solution: Ensure the protein solution is at a suitable concentration (e.g., 1-5 mg/mL) in an amine-free buffer. If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange.

-

Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in DMSO or DMF to a concentration of 10-20 mg/mL.

-

Biotinylation Reaction: Add a 10- to 50-fold molar excess of the Biotin-PEG4-NHS Ester stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

-

Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

-

Purification: Remove excess, unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Proximity-Dependent Biotinylation (BioID) Workflow

This protocol outlines the key steps for a proximity-dependent biotinylation experiment using a promiscuous biotin ligase (e.g., TurboID) fused to a protein of interest. The use of a PEG4 spacer in the biotin probe can enhance the efficiency of labeling in this context.[7][8][9]

Materials:

-

Cells expressing the fusion protein of interest with a promiscuous biotin ligase (e.g., TurboID-fusion protein)

-

Cell culture medium

-

Biotin solution (e.g., 50 µM final concentration)

-

Lysis buffer (e.g., RIPA buffer)

-

Streptavidin-coated magnetic beads

-

Wash buffers

-

Elution buffer (containing excess free biotin)

-

Mass spectrometer for protein identification

Procedure:

-

Cell Culture and Biotin Labeling: Culture the cells expressing the fusion protein. Induce biotinylation by adding biotin to the cell culture medium and incubate for the desired time (e.g., 10 minutes to 24 hours, depending on the ligase).

-

Cell Lysis: Harvest and lyse the cells to release the proteins.

-

Affinity Purification: Incubate the cell lysate with streptavidin-coated magnetic beads to capture the biotinylated proteins.

-

Washing: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution: Elute the biotinylated proteins from the beads using an elution buffer containing a high concentration of free biotin.

-

Protein Identification: Identify the eluted proteins using mass spectrometry.

Mandatory Visualizations

Caption: A streamlined workflow for labeling proteins with Biotin-PEG4-NHS ester.

Caption: Experimental workflow for identifying protein-protein interactions using BioID.

Caption: How the PEG4 spacer overcomes steric hindrance for efficient streptavidin binding.

Conclusion

The incorporation of a PEG4 spacer into biotin probes offers a multitude of advantages that significantly enhance the performance and reliability of biotin-based applications. From increasing the solubility and stability of conjugates to minimizing steric hindrance and non-specific binding, the PEG4 spacer is a critical component for researchers, scientists, and drug development professionals seeking to obtain high-quality, reproducible data. The detailed protocols and conceptual diagrams provided in this guide serve as a valuable resource for effectively implementing biotin-PEG4 probes in a wide range of experimental settings.

References

- 1. Polyethylene Glycol (PEG) and Pegylation of Proteins | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. assets.fishersci.com [assets.fishersci.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Basic studies on heterobifunctional biotin-PEG conjugates with a 3-(4-pyridyldithio)propionyl marker on the second terminus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 7. Workflow enhancement of TurboID-mediated proximity labeling for SPY signaling network mapping - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identifying protein-protein interactions by proximity biotinylation with AirID and splitAirID - PMC [pmc.ncbi.nlm.nih.gov]

- 9. usherbrooke.ca [usherbrooke.ca]

An In-depth Technical Guide to Azide-Alkyne Cycloaddition: Core Principles, Experimental Protocols, and Applications

For Researchers, Scientists, and Drug Development Professionals

The azide-alkyne cycloaddition has emerged as a cornerstone of modern chemical ligation, providing a robust and versatile platform for the synthesis of complex molecular architectures. Its efficiency, specificity, and biocompatibility have made it an indispensable tool in fields ranging from drug discovery and development to materials science and chemical biology. This technical guide provides an in-depth exploration of the core principles of azide-alkyne cycloaddition, detailed experimental protocols for its key variants, and a comprehensive overview of its applications, with a focus on empowering researchers to effectively harness this powerful chemical transformation.

Core Principles of Azide-Alkyne Cycloaddition

The foundation of this chemistry lies in the [3+2] cycloaddition reaction between an azide (B81097) and an alkyne to form a stable 1,2,3-triazole ring. The parent reaction, the Huisgen 1,3-dipolar cycloaddition, requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers.[1] The advent of "click chemistry," a concept introduced by K. Barry Sharpless, championed reactions that are modular, high-yielding, and tolerant of a wide range of functional groups and reaction conditions.[2] This philosophy led to the development of two powerful variants of the azide-alkyne cycloaddition: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and regioselective method for forming a stable 1,4-disubstituted 1,2,3-triazole linkage between an azide and a terminal alkyne, catalyzed by copper(I).[2][3] This reaction boasts an enormous rate acceleration of 10⁷ to 10⁸ compared to the uncatalyzed cycloaddition.[1] It is characterized by its reliability, high yields, and compatibility with a wide range of functional groups and solvents, including aqueous environments.[1][2]

The active Cu(I) catalyst can be generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent like sodium ascorbate (B8700270).[1] The addition of a stabilizing ligand, for instance, tris-(benzyltriazolylmethyl)amine (TBTA) or the more water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), protects the Cu(I) from oxidation and further accelerates the reaction.[4]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a bioorthogonal reaction that eliminates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems.[5] This reaction utilizes a strained cyclooctyne (B158145), which reacts rapidly with an azide at physiological temperatures.[5] The driving force for the reaction is the release of ring strain in the cyclooctyne upon cycloaddition.[5]

The choice of cyclooctyne is critical as it dictates the reaction kinetics and stability.[5] Common cyclooctynes include dibenzocyclooctyne (DBCO), bicyclo[6.1.0]nonyne (BCN), and their derivatives.[5] Generally, more strained cyclooctynes exhibit faster reaction rates.[6]

Data Presentation: Quantitative Comparison

The selection between CuAAC and SPAAC, and among different cyclooctynes for SPAAC, often depends on the specific experimental requirements, including the desired reaction rate, biocompatibility, and the nature of the substrates.

Comparison of CuAAC and SPAAC

| Feature | Copper(I)-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) |

| Catalyst | Copper(I) | None (driven by ring strain) |

| Biocompatibility | Potentially cytotoxic due to copper | Highly biocompatible, suitable for in vivo applications[7] |

| Reaction Rate | Very fast (rate acceleration of 10⁷-10⁸)[1] | Generally slower than CuAAC, but highly tunable with cyclooctyne choice[6] |

| Reactants | Terminal alkynes and azides | Strained cyclooctynes and azides |

| Regioselectivity | Exclusively 1,4-disubstituted triazole | Mixture of regioisomers (often not a concern in bioconjugation) |

| Typical Applications | Synthesis of small molecules, bioconjugation in vitro, materials science | Live-cell imaging, in vivo labeling, drug targeting[7] |

Kinetic Data for Common Cyclooctynes in SPAAC

The reactivity of cyclooctynes is typically quantified by the second-order rate constant (k₂) for the reaction with a standard azide, such as benzyl (B1604629) azide.

| Cyclooctyne | Azide Reactant | Second-Order Rate Constant (k₂) [M⁻¹s⁻¹] | Reference(s) |

| DIBO | Benzyl Azide | ~0.3 - 0.7 | [6] |

| DBCO | Benzyl Azide | ~0.6 - 1.0 | [6] |

| BCN | Benzyl Azide | ~0.06 - 0.1 | [6] |

| ADIBO | Primary Azide (2-azidoethanol) | 0.90 | [8] |

| ADIBO | Secondary Azide (2-azidopropanol) | 0.25 | [8] |

| ADIBO | Tertiary Azide (2-azido-2-methylpropanol) | 4.7 x 10⁻⁶ | [8] |

Note: Reaction rates can vary depending on the solvent, temperature, and the specific structures of the cyclooctyne and azide.

Representative Yields for CuAAC Reactions

| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | < 0.1 | >99 | [9] |

| 1-Ethynyl-4-fluorobenzene | Benzyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | < 0.1 | >99 | [9] |

| Propargyl alcohol | Phenyl azide | 0.5 mol% [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)₂] | Neat | 0.5 | >99 | [9] |

| Heptapeptide-alkyne | Heptapeptide-azide | 1.5 eq. CuI | DMF | 24 | ~89 (monomer) | [10] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful implementation of azide-alkyne cycloaddition reactions.

Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of a Peptide

This protocol describes the conjugation of an alkyne-modified peptide to an azide-containing molecule.

Materials:

-

Alkyne-modified peptide

-

Azide-containing molecule (e.g., a fluorescent dye or drug molecule)

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 50 mM in water)

-

Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

-

Solvent for dissolving hydrophobic molecules (e.g., DMSO or DMF)

Procedure:

-

Preparation of Reactants:

-

Dissolve the alkyne-modified peptide in the reaction buffer to a final concentration of approximately 1-5 mg/mL.

-

Dissolve the azide-containing molecule in a minimal amount of DMSO or DMF and then dilute with the reaction buffer. The final concentration should be a 1.5 to 5-fold molar excess relative to the peptide.

-

-

Catalyst Preparation:

-

In a separate microcentrifuge tube, prepare the Cu(I)-THPTA catalyst complex by mixing the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ and 25 µL of 50 mM THPTA).

-

Vortex the mixture briefly and let it stand for 2-3 minutes at room temperature.

-

-

Reaction Assembly:

-

To the solution of the alkyne-modified peptide, add the desired amount of the azide-containing molecule.

-

Add the pre-mixed Cu(I)-THPTA catalyst solution to the reaction mixture.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.

-

-

Incubation:

-

Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by LC-MS or HPLC.

-

-

Purification:

-

Purify the resulting peptide conjugate using size-exclusion chromatography, reverse-phase HPLC, or dialysis to remove excess reagents and the copper catalyst.

-

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Labeling

This protocol outlines the metabolic labeling of cellular glycans with an azide-modified sugar followed by fluorescent labeling using a DBCO-containing dye.[5]

Materials:

-

Mammalian cells (e.g., HeLa or HEK293T)

-

Cell culture medium

-

Azide-modified sugar (e.g., peracetylated N-azidoacetylmannosamine, Ac₄ManNAz)

-

DBCO-conjugated fluorophore

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Metabolic Labeling:

-

Plate the cells in a suitable culture dish and allow them to adhere overnight.

-

Replace the culture medium with fresh medium containing 25-50 µM Ac₄ManNAz.

-

Incubate the cells for 24-48 hours to allow for the metabolic incorporation of the azido (B1232118) sugar into cellular glycans.

-

-

SPAAC Reaction:

-

Prepare a stock solution of the DBCO-fluorophore in DMSO (e.g., 10 mM).

-

Dilute the DBCO-fluorophore in pre-warmed complete culture medium to a final concentration of 10-50 µM.

-

Wash the cells twice with warm PBS.

-

Add the DBCO-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

-

-

Washing and Imaging:

-

Wash the cells three times with warm PBS to remove any unreacted DBCO-fluorophore.

-

Replace the PBS with fresh culture medium or an appropriate imaging buffer.

-

Image the cells using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.

-

Mandatory Visualizations: Workflows and Logical Relationships

References

- 1. Click Chemistry [organic-chemistry.org]

- 2. jpt.com [jpt.com]

- 3. Click Chemistry for Peptide Cyclization (CuAAC & More) - Creative Peptides [creative-peptides.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. benchchem.com [benchchem.com]

- 6. lifetein.com [lifetein.com]

- 7. vectorlabs.com [vectorlabs.com]

- 8. benchchem.com [benchchem.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Copper–ligand clusters dictate size of cyclized peptide formed during alkyne–azide cycloaddition on solid support - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07491H [pubs.rsc.org]

A Technical Guide to Biotin-PEG(4)-SS-Alkyne: Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility and stability of Biotin-PEG(4)-SS-Alkyne, a trifunctional linker widely utilized in bioconjugation, proteomics, and drug discovery. This reagent incorporates a biotin (B1667282) moiety for affinity purification, a terminal alkyne for click chemistry applications, and a cleavable disulfide bond, offering a versatile tool for selectively labeling, capturing, and releasing biomolecules.

Physicochemical Properties

This compound is a molecule designed for specific, multi-step biological applications. Its structure consists of:

-

Biotin: A high-affinity ligand for streptavidin and avidin, enabling robust capture and purification.

-

PEG(4) Spacer: A hydrophilic tetra-polyethylene glycol linker that enhances aqueous solubility and minimizes steric hindrance.[1][2][3]

-

Disulfide (-SS-) Bond: A chemically cleavable linker, sensitive to reducing agents, which allows for the mild elution of captured molecules.[4][5]

-

Alkyne Group: A terminal functional group for covalent attachment to azide-modified molecules via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry".[3][6]

| Property | Value |

| Molecular Formula | C₂₉H₄₉N₅O₈S₃ |

| Molecular Weight | 691.92 g/mol |

| Appearance | White to off-white solid |

| Purity | Typically >95% |

Data sourced from AAD-5433 Product Sheet.[7]

Solubility Profile

The solubility of this compound is influenced primarily by its PEG spacer and the organic nature of the biotin and alkyne moieties. The hydrophilic PEG linker significantly improves solubility in aqueous solutions compared to linkers with only hydrocarbon spacers.[1][2][3]

| Solvent | Solubility | Concentration & Notes |

| DMSO | Soluble | 100 mg/mL (144.53 mM). Ultrasonic assistance may be needed. Use freshly opened, anhydrous DMSO as it is hygroscopic.[8] |

| DMF | Soluble | Soluble, though specific quantitative data is less common than for DMSO.[9] |

| Methanol | Soluble | [9] |

| Water | Sparingly Soluble | The PEG4 linker enhances aqueous solubility.[2][10] For higher concentrations, a co-solvent approach is recommended. |

| DCM | Soluble | [10][11] |

| Acetonitrile | Soluble | [11] |

Protocol for Preparing Stock Solutions

This protocol outlines the standard procedure for solubilizing this compound for experimental use.

-

Equilibration: Allow the vial of the reagent to equilibrate to room temperature before opening to prevent moisture condensation.

-

Solvent Selection: For a high-concentration stock solution (e.g., 10-100 mM), use anhydrous dimethylsulfoxide (DMSO) or dimethylformamide (DMF).[8][12]

-

Dissolution: Add the chosen solvent to the solid reagent to achieve the desired concentration. If necessary, use an ultrasonic bath to aid dissolution.[8]

-

Aqueous Dilution: For biological applications requiring an aqueous buffer, the organic stock solution can be diluted into the final reaction buffer (e.g., PBS). The final concentration of the organic solvent should typically be kept below 5% to avoid impacting protein function.[13]

-

Storage: Store stock solutions at -20°C or -80°C. For monthly use, store at -20°C; for longer-term storage (up to 6 months), -80°C is recommended. Avoid repeated freeze-thaw cycles.[14]

Stability Profile

The stability of this compound is a critical factor in its handling, storage, and application, particularly concerning the integrity of the disulfide bond.

| Condition | Stability & Recommendations |

| Storage (Solid) | Recommended storage at -20°C, desiccated and protected from light for long-term stability (months to years).[1][9] |

| Storage (Solution) | In anhydrous DMSO or DMF at -20°C for up to one month or -80°C for up to six months.[14] Aqueous solutions are not recommended for long-term storage due to hydrolysis of the linker. |

| pH | Disulfide bonds are relatively stable in neutral and acidic conditions. Stability decreases at alkaline pH (pH > 8.5) where disulfide exchange can occur. For labeling primary amines, a pH range of 7-9 is effective, but prolonged incubation at high pH should be avoided.[15][16] |

| Temperature | Shipped at ambient temperature, indicating short-term stability for a few weeks.[1] For reactions, incubations are typically performed at room temperature or on ice.[16] |

| Reducing Agents | The disulfide bond is intentionally labile in the presence of reducing agents. This is the basis for its cleavable functionality.[5][17] |

Cleavage of the Disulfide Bond

The key feature of this linker is its cleavability, which allows for the release of biotinylated molecules from streptavidin supports under mild conditions.

| Reducing Agent | Typical Concentration | Incubation Conditions |

| DTT (Dithiothreitol) | 20-100 mM | 30-60 minutes at room temperature or 37°C.[5] |

| TCEP (Tris(2-carboxyethyl)phosphine) | 10-50 mM | 30-60 minutes at room temperature. TCEP is odorless and effective over a wider pH range. |

| β-mercaptoethanol (BME) | 1-5% (v/v) | 30-60 minutes at room temperature. |

Experimental Protocols & Workflows

Logical Structure of this compound

References

- 1. medkoo.com [medkoo.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. Biotin-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]

- 4. Biotin-PEG4-S-S-NHS, 1260247-51-5 | BroadPharm [broadpharm.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Biotin-PEG4-alkyne for copper catalyzed click labeling 1262681-31-1 [sigmaaldrich.com]

- 7. precisepeg.com [precisepeg.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. Biotin-PEG4-alkyne, 1458576-00-5 | BroadPharm [broadpharm.com]

- 11. Biotin-PEG4-alkyne - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 12. cdn.caymanchem.com [cdn.caymanchem.com]

- 13. goldbio.com [goldbio.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Biotin Binding Assay Protocol | Rockland [rockland.com]